molecular formula C17H12N6O4 B1197650 Abose CAS No. 74713-43-2

Abose

Katalognummer: B1197650
CAS-Nummer: 74713-43-2
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: QYPFWKJBPOOSON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Azidoazobenzene-4-oxysuccinimide ester is a chemical compound with the molecular formula C17H12N6O4 and a molar mass of 364.31 g/mol . This compound is known for its unique structure, which includes an azido group, an azobenzene moiety, and an oxysuccinimide ester. It is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azidoazobenzene-4-oxysuccinimide ester typically involves the following steps:

    Formation of Azobenzene: The initial step involves the synthesis of azobenzene through the diazotization of aniline followed by coupling with another aniline molecule.

    Introduction of Azido Group: The azido group is introduced by treating the azobenzene with sodium azide under appropriate conditions.

    Formation of Oxysuccinimide Ester: The final step involves the esterification of the azidoazobenzene with oxysuccinimide using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for 4’-Azidoazobenzene-4-oxysuccinimide ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Azidoazobenzene-4-oxysuccinimide ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Photochemical Reactions: The azobenzene moiety can undergo photoisomerization upon exposure to UV light, switching between trans and cis forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Photoisomerization: UV light source.

Major Products Formed

    Substitution: Various azido derivatives.

    Reduction: Amine derivatives.

    Photoisomerization: Cis and trans isomers of azobenzene.

Wissenschaftliche Forschungsanwendungen

4’-Azidoazobenzene-4-oxysuccinimide ester has a wide range of applications in scientific research:

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.

    Industry: Utilized in the development of photoresponsive materials and coatings.

Wirkmechanismus

The mechanism of action of 4’-Azidoazobenzene-4-oxysuccinimide ester involves its ability to undergo photochemical and chemical transformations. The azido group can form reactive intermediates that can covalently modify target molecules. The azobenzene moiety can switch between trans and cis forms upon exposure to light, allowing for controlled activation and deactivation of the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

4’-Azidoazobenzene-4-oxysuccinimide ester can be compared with other similar compounds such as:

    4-Azidobenzoic Acid: Similar in having an azido group but lacks the azobenzene and oxysuccinimide ester moieties.

    Azobenzene-4,4’-dicarboxylic Acid: Contains the azobenzene moiety but lacks the azido and oxysuccinimide ester groups.

    N-Hydroxysuccinimide Esters: Commonly used in bioconjugation but do not contain azido or azobenzene groups.

The uniqueness of 4’-Azidoazobenzene-4-oxysuccinimide ester lies in its combination of azido, azobenzene, and oxysuccinimide ester functionalities, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

74713-43-2

Molekularformel

C17H12N6O4

Molekulargewicht

364.3 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 4-[(4-azidophenyl)diazenyl]benzoate

InChI

InChI=1S/C17H12N6O4/c18-22-21-14-7-5-13(6-8-14)20-19-12-3-1-11(2-4-12)17(26)27-23-15(24)9-10-16(23)25/h1-8H,9-10H2

InChI-Schlüssel

QYPFWKJBPOOSON-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-]

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-]

Synonyme

4'-azidoazobenzene-4-oxysuccinimide ester
ABOSE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.